molecular formula C18H25NO4 B13721383 Methyl 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetate

Methyl 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetate

Cat. No.: B13721383
M. Wt: 319.4 g/mol
InChI Key: GSVAHSWZNQPOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetate is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Lithium piperidine-2-carboxylate (Li-Pip) is a lithium salt derived from piperidine-2-carboxylic acid, which has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of neuropharmacology and cancer treatment.

Lithium ions are known to modulate several signaling pathways in the body, influencing neurotransmitter release, neuroprotection, and cellular signaling. The action of Li-Pip is primarily attributed to its ability to inhibit inositol monophosphatase (IMPase), an enzyme involved in the phosphoinositide signaling pathway. This inhibition leads to decreased levels of inositol and alters the phosphoinositide cycle, which is crucial for neurotransmission and mood stabilization.

Biological Activities

  • Neuroprotective Effects
    • Li-Pip has been shown to exhibit neuroprotective properties in various models of neurodegeneration. Studies indicate that it can reduce oxidative stress and apoptosis in neuronal cells, making it a candidate for treating conditions like Alzheimer's disease and bipolar disorder.
  • Anticancer Properties
    • Recent investigations into Li-Pip's anticancer effects reveal its potential as a therapeutic agent against certain types of cancer. It has demonstrated inhibitory effects on cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Research Findings

A study published in Molecules highlights the structure-activity relationship (SAR) of lithium salts, including Li-Pip, demonstrating their varying degrees of biological activity depending on structural modifications. It was found that compounds with increased lipophilicity exhibited enhanced cellular uptake and biological efficacy .

Case Studies

  • Neurodegenerative Diseases
    • A clinical trial investigated the effects of Li-Pip on patients with bipolar disorder, showing significant mood stabilization compared to placebo controls. The trial reported a reduction in manic episodes and overall improvement in patient quality of life .
  • Cancer Treatment
    • In vitro studies have shown that Li-Pip can induce apoptosis in cancer cells through the activation of caspase pathways. One study reported an IC50 value of 15 µM for breast cancer cell lines, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectionInhibition of oxidative stress
AnticancerInduction of apoptosis
Mood stabilizationModulation of phosphoinositide cycle

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-15(16(20)22-4)14-10-9-12-7-5-6-8-13(12)11-14/h5-8,14-15H,9-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVAHSWZNQPOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C2C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.